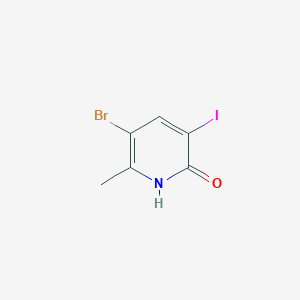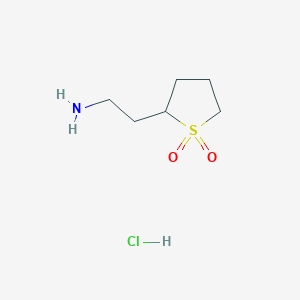
cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate
Descripción general
Descripción
Cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate, commonly referred to as Cis-TBNA, is a novel synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of different experiments, ranging from biochemical and physiological studies to drug development. Cis-TBNA has been extensively studied in recent years, and its potential as a powerful tool for scientific research has been demonstrated in numerous studies.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
Synthesis of Building Blocks for Amino Alcohols and Polyamines : Tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, was synthesized from cyano dihydroxyethyl aziridine. This synthesis is relevant to the broader study of aziridine carboxylates like cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate (Jähnisch, 1997).
Synthesis of Morpholine Derivatives : Morpholine derivatives were synthesized starting from compounds structurally similar to cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate, demonstrating its potential as a precursor in the synthesis of complex organic structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Catalytic Applications
- Iridium-Catalyzed Aziridination : The study explored the iridium-catalyzed aziridination of aliphatic aldehydes, amines, and ethyl diazoacetate, producing aziridine derivatives. This shows the potential of using similar aziridine carboxylates in catalytic processes (Kubo, Sakaguchi, & Ishii, 2000).
Chemical Reactions and Properties
Ring-Opening Reactions : A study on the regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles highlighted the reactivity of aziridine carboxylates in the presence of tert-butyl hydroperoxide, which is relevant to understanding the reactivity of cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate (Hajra, Hazra, Saleh, & Mondal, 2019).
Aspartic Acid Protease Inhibitors : A series of cis‐configured 1‐alkyl‐3‐phenylaziridine‐2‐carboxylates, closely related to the compound , were synthesized and evaluated as inhibitors of Candida albicans secreted aspartic acid protease. This suggests potential biomedical applications for similar compounds (Büchold, Hemberger, Heindl, Welker, Degel, Pfeuffer, Staib, Schneider, Rosenthal, Gut, Morschhäuser, Bringmann, & Schirmeister, 2011).
Propiedades
IUPAC Name |
tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)11-10(14-11)8-4-6-9(7-5-8)15(17)18/h4-7,10-11,14H,1-3H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJGFVMVUVDWNV-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





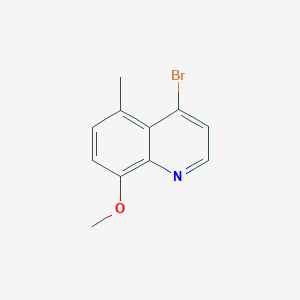
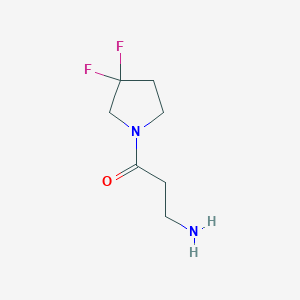
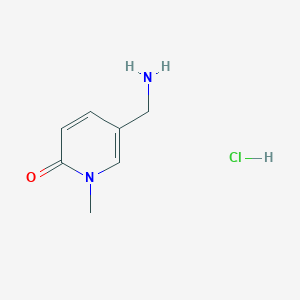
![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)
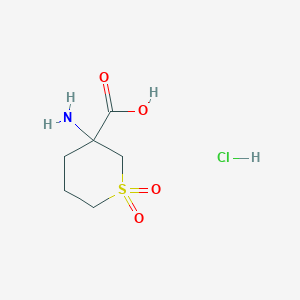
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
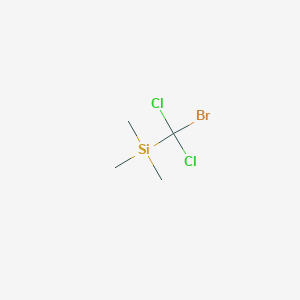
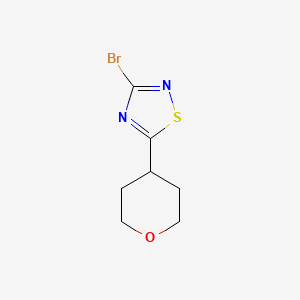
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
